molecular formula C15H12BrFIN3O B11559799 2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11559799
M. Wt: 476.08 g/mol
InChI Key: NESJVQQMVWPYPI-DNTJNYDQSA-N
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Description

2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with 2-bromo-4-iodoaniline under acidic or basic conditions.

    Condensation reaction: The resulting intermediate is then subjected to a condensation reaction with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms (bromine, iodine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium iodide (NaI), potassium fluoride (KF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or other halogens.

Scientific Research Applications

2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The presence of halogen atoms allows for strong interactions with biological molecules, potentially leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
  • 2-[(2-Iodo-4-bromophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
  • 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(2-Bromo-4-iodophenyl)amino]-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide lies in its specific combination of halogen atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12BrFIN3O

Molecular Weight

476.08 g/mol

IUPAC Name

2-(2-bromo-4-iodoanilino)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12BrFIN3O/c16-13-7-12(18)5-6-14(13)19-9-15(22)21-20-8-10-1-3-11(17)4-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+

InChI Key

NESJVQQMVWPYPI-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)I)Br)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)I)Br)F

Origin of Product

United States

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